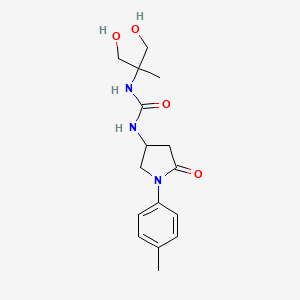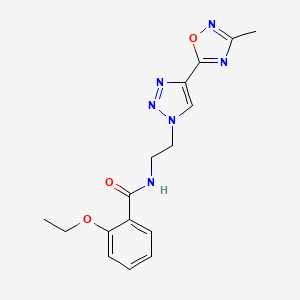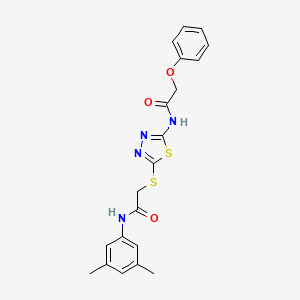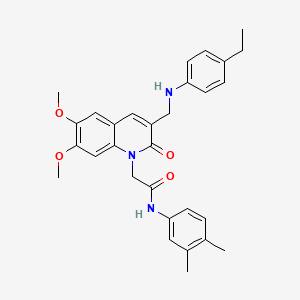![molecular formula C13H18N2O4 B2583933 4-[2-(2-Methyl-4-nitrophenoxy)ethyl]morpholine CAS No. 2055119-27-0](/img/structure/B2583933.png)
4-[2-(2-Methyl-4-nitrophenoxy)ethyl]morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-[2-(2-Methyl-4-nitrophenoxy)ethyl]morpholine” is a chemical compound with the CAS Number: 2055119-27-0 . It has a molecular weight of 266.3 . The IUPAC name for this compound is 4-(2-(2-methyl-4-nitrophenoxy)ethyl)morpholine .
Molecular Structure Analysis
The molecular formula of “4-[2-(2-Methyl-4-nitrophenoxy)ethyl]morpholine” is C13H18N2O4 . The InChI Code is 1S/C13H18N2O4/c1-11-10-12(15(16)17)2-3-13(11)19-9-6-14-4-7-18-8-5-14/h2-3,10H,4-9H2,1H3 .Applications De Recherche Scientifique
Atmospheric Chemistry and Environmental Impact
Nitrophenols, including derivatives similar to "4-[2-(2-Methyl-4-nitrophenoxy)ethyl]morpholine," have been studied for their atmospheric occurrence and impact. These compounds can arise from combustion processes, hydrolysis of pesticides, and secondary formation in the atmosphere. The atmospheric nitration of phenol, leading to nitrophenol compounds, can occur through gas-phase reactions with OH+NO2 during the day or NO3+NO2 at night. Such processes are essential for understanding the environmental fate and transformation of nitrophenols, including potential analogs of "4-[2-(2-Methyl-4-nitrophenoxy)ethyl]morpholine" (Harrison et al., 2005).
Sorption and Environmental Remediation
The sorption behavior of phenoxy herbicides, which share a structural similarity with "4-[2-(2-Methyl-4-nitrophenoxy)ethyl]morpholine," on soil, organic matter, and minerals has been extensively reviewed. Understanding the sorption mechanisms and kinetics is crucial for environmental remediation and pollution control strategies, particularly for compounds with potential environmental and health impacts (Werner et al., 2012).
Analytical Chemistry and Antioxidant Activity Assessment
In analytical chemistry, various methods, including High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), are used to identify and quantify nitrophenols and their derivatives. These analytical techniques are critical for monitoring environmental pollutants and assessing their impacts. Additionally, the antioxidant activity of compounds, including phenolic derivatives, is of significant interest due to their potential health benefits and roles in preventing oxidative stress-related diseases. Various assays, such as the Oxygen Radical Absorption Capacity (ORAC) and the Ferric Reducing Antioxidant Power (FRAP), are employed to evaluate the antioxidant capacity of these compounds (Munteanu & Apetrei, 2021).
Pharmacological Research
Research into morpholine derivatives, including "4-[2-(2-Methyl-4-nitrophenoxy)ethyl]morpholine," has shown a broad spectrum of pharmacological activities. These activities include potential anxiolytic and antidepressant effects, highlighting the relevance of such compounds in developing new therapeutic agents (Asif & Imran, 2019).
Environmental and Health Concerns
The environmental fate, effects, and potential health concerns associated with endocrine disruptors, including compounds structurally related to "4-[2-(2-Methyl-4-nitrophenoxy)ethyl]morpholine," have been extensively reviewed. These studies underscore the importance of understanding the environmental persistence, bioaccumulation potential, and ecotoxicological impacts of such chemicals (Ying et al., 2002).
Propriétés
IUPAC Name |
4-[2-(2-methyl-4-nitrophenoxy)ethyl]morpholine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O4/c1-11-10-12(15(16)17)2-3-13(11)19-9-6-14-4-7-18-8-5-14/h2-3,10H,4-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANPLGKCFHOBBTB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])OCCN2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[2-(2-Methyl-4-nitrophenoxy)ethyl]morpholine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(tert-butyl)-4-(1-(4-(4-chlorophenoxy)butyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2583852.png)

![{2-[(1H-imidazol-4-yl)methyl]phenyl}methanol](/img/structure/B2583854.png)

![1-[(2S,3As,7aS)-2-phenyl-3,3a,5,6,7,7a-hexahydro-2H-furo[3,2-b]pyridin-4-yl]-2-chloropropan-1-one](/img/structure/B2583857.png)
![N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2583859.png)
![4-{[3-(2-chloro-6-fluorobenzyl)-4-hydroxy-2-oxo-1(2H)-pyridinyl]methyl}benzenesulfonamide](/img/structure/B2583861.png)
![Tert-butyl 4-[cyano(phenyl)methyl]piperidine-1-carboxylate](/img/structure/B2583863.png)



![6-[4-(6-Phenylpyridazin-3-yl)piperazin-1-yl]pyridine-3-carbonitrile](/img/structure/B2583872.png)